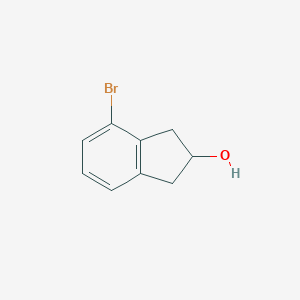

4-bromo-2,3-dihydro-1H-inden-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-bromo-2,3-dihydro-1H-inden-2-ol” is a chemical compound with the CAS Number: 125141-73-3. It has a molecular weight of 213.07 and its IUPAC name is 4-bromo-2,3-dihydro-1H-inden-2-ol . It is stored in a dry room at room temperature .

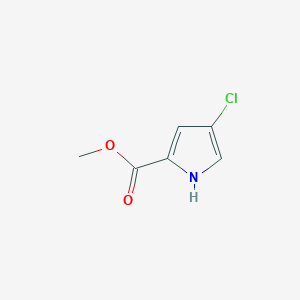

Molecular Structure Analysis

The InChI code for “4-bromo-2,3-dihydro-1H-inden-2-ol” is 1S/C9H9BrO/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3,7,11H,4-5H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“4-bromo-2,3-dihydro-1H-inden-2-ol” is a solid at room temperature . It has a boiling point of 311.9±42.0C at 760 mmHg .Aplicaciones Científicas De Investigación

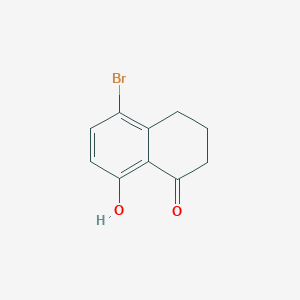

Application 1: Antibacterial and Antifungal Studies

- Summary of the Application: Halo-aryl and heterocyclic labelled 2,3-dihydro-1H-inden-1-one derivatives have been synthesized and studied for their antibacterial and antifungal properties .

- Methods of Application: A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .

- Results or Outcomes: The synthesized compounds have been tested for their antimicrobial activities against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity. Likewise, few compounds were revealed to have potent antifungal properties against A. niger and C. albicans .

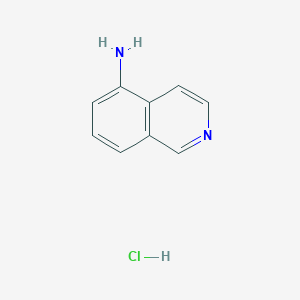

Application 2: Antiviral Activity

- Summary of the Application: Indole derivatives, including 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, have been prepared and reported as antiviral agents .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

Application 3: Antioxidant Activity

- Summary of the Application: Indole derivatives have been found to possess antioxidant activity, which can help in neutralizing harmful free radicals in the body .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The antioxidant activity of indole derivatives can contribute to the prevention of various diseases related to oxidative stress, such as cardiovascular diseases, cancer, and neurodegenerative diseases .

Application 4: Anticancer Activity

- Summary of the Application: Indole derivatives have been reported to exhibit anticancer activity, making them potential candidates for cancer treatment .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The anticancer activity of indole derivatives can be utilized in the development of new therapeutic agents for various types of cancer .

Application 5: Antidiabetic Activity

- Summary of the Application: Indole derivatives have been found to possess antidiabetic activity, which can be beneficial in the management of diabetes .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The antidiabetic activity of indole derivatives can contribute to the development of new drugs for the treatment of diabetes .

Application 6: Antimalarial Activity

- Summary of the Application: Indole derivatives have been found to possess antimalarial activity, which can be beneficial in the treatment of malaria .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The antimalarial activity of indole derivatives can contribute to the development of new drugs for the treatment of malaria .

Safety And Hazards

Direcciones Futuras

While specific future directions for “4-bromo-2,3-dihydro-1H-inden-2-ol” are not available, indene derivatives have been identified as a promising skeleton for the development of novel retinoic acid receptor α (RARα) agonists . This suggests potential future research directions in the development of new drugs.

Propiedades

IUPAC Name |

4-bromo-2,3-dihydro-1H-inden-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3,7,11H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFAUPNXZOKWLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC=C2Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-2,3-dihydro-1H-inden-2-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,9,15,21,42-Pentatert-butyl-25,28,31,34,37-pentaoxaheptacyclo[21.15.7.17,11.113,17.140,44.05,38.019,24]octatetraconta-1,3,5(38),7,9,11(48),13(47),14,16,19(24),20,22,40,42,44(46)-pentadecaene-46,47,48-triol](/img/structure/B172497.png)

![6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B172512.png)